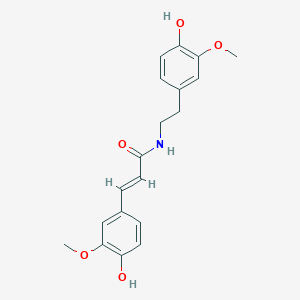

N-trans-Feruloyl-3-methoxytyramine

Overview

Description

Mechanism of Action

Target of Action

N-trans-Feruloyl-3-methoxytyramine, also known as NSC723670, primarily targets amyloid-β plaques , monoamine oxidase B (MAO-B) , and phosphorylated tau protein in the central nervous system . These targets are key factors in the pathogenesis of Alzheimer’s disease (AD), resulting in neuroinflammation and cognitive impairments .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It shows potent inhibitory activity against BACE1 , MAO-B , and phosphorylated tau protein , as well as anti-aggregation activity against Aβ-peptides . This multi-targeting strategy has emerged as a promising approach for the development of AD treatments .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting the activity of BACE1, MAO-B, and phosphorylated tau protein, and preventing the aggregation of Aβ-peptides, it can potentially modulate the pathways leading to the accumulation of amyloid-β plaques, overactivity of MAO-B, and presence of phosphorylated tau protein in the central nervous system .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol and dichloromethane, but is poorly soluble in water . This could potentially affect its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins involved in the pathogenesis of AD, and the prevention of Aβ-peptide aggregation . These effects could potentially lead to a reduction in neuroinflammation and cognitive impairments associated with AD .

Biochemical Analysis

Cellular Effects

N-trans-Feruloyl-3-methoxytyramine has been found to exert cytotoxic effects on HeLa cells It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trans-feruloylmethoxytyramine can be synthesized through the reaction of ferulic acid with methoxytyramine under specific conditions. The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

The compound can be isolated from natural sources such as the plant Alternanthera philoxeroides .

Chemical Reactions Analysis

Types of Reactions

N-trans-feruloylmethoxytyramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N-trans-feruloylmethoxytyramine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of N-trans-feruloylmethoxytyramine include various quinones, reduced forms of the compound, and substituted derivatives .

Scientific Research Applications

N-trans-feruloylmethoxytyramine has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of phenolic compounds and their reactions.

Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.

Industry: The compound is used in the development of natural antioxidants for food and cosmetic products.

Comparison with Similar Compounds

Similar Compounds

N-trans-feruloyltyramine: Another phenolic compound with similar antioxidant properties.

N-trans-feruloyloctopamine: Known for its antioxidant and cytotoxic activities.

N-trans-coumaroyltyramine: Exhibits antioxidant properties and is structurally similar to N-trans-feruloylmethoxytyramine.

Uniqueness

N-trans-feruloylmethoxytyramine is unique due to its specific methoxy group, which enhances its antioxidant properties compared to other similar compounds. Its ability to induce apoptosis in cancer cells also sets it apart from other phenolic compounds .

Biological Activity

N-trans-Feruloyl-3-methoxytyramine (NFMT), a phenolic amide derived from various plant sources, has garnered attention due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 343.37 g/mol, exhibits significant potential in pharmacological applications, particularly in the fields of cancer treatment, neuroprotection, and antioxidant activity.

| Property | Value |

|---|---|

| CAS Number | 78510-19-7 |

| Molecular Weight | 343.374 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 618.9 ± 55.0 °C |

| Flash Point | 328.1 ± 31.5 °C |

Sources and Isolation

NFMT has been isolated from various plant species, including Alternanthera philoxeroides and Bassia indica. The extraction methods often involve chromatographic techniques such as silica gel and Sephadex LH-20 to purify the compound from plant extracts .

Anticancer Activity

NFMT has demonstrated notable cytotoxic effects against several cancer cell lines. For instance, in a study involving HeLa cells, NFMT exhibited an inhibition rate of 72.2% at a concentration of 30 μg/mL , indicating its potential as an anticancer agent . Additionally, NFMT has been reported to inhibit the proliferation of other cancer cell types through mechanisms that may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Recent studies have highlighted NFMT's neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It has been shown to inhibit key enzymes associated with AD pathology, such as β-secretase and monoamine oxidase-B (MAO-B), which are involved in amyloid-β plaque formation and neuroinflammation . NFMT also exhibits anti-aggregation effects on amyloid-β fibrils, suggesting its potential role in AD treatment .

Antioxidant Activity

The antioxidant capacity of NFMT is significant, with studies indicating strong radical scavenging activities against DPPH radicals. This property is crucial for mitigating oxidative stress-related damage in various biological systems . The compound's ability to chelate metal ions further enhances its antioxidant efficacy.

Case Studies and Research Findings

- Antitumor Activity : A study isolated NFMT from Alternanthera philoxeroides and evaluated its cytotoxic effects on HeLa cells, confirming its potential as an anticancer agent .

- Neuroprotective Mechanisms : Research on Bassia indica revealed that NFMT inhibits β-secretase and MAO-B, demonstrating its multi-targeting capabilities against AD-related pathologies .

- Antioxidant Properties : NFMT was part of a broader investigation into phenolic compounds from Corydalis edulis, where it showed significant DPPH radical scavenging activity, highlighting its potential as a natural antioxidant .

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBVKANHNUZNL-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304540 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78510-19-7, 83608-86-0 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78510-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl-3-methoxytyramine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYL-3-METHOXYTYRAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of N-trans-Feruloyl-3-methoxytyramine?

A1: this compound is a phenylpropanoid amide. Its structure consists of a ferulic acid moiety linked to a methoxytyramine unit via an amide bond.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H21NO5. It has a molecular weight of 343.38 g/mol.

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

- Peperomia tetraphylla []

- Neolitsea parvigemma and Neolitsea konishii []

- Litsea cubeba []

- Kochia scoparia []

- Corydalis racemosa []

- Cinnamomum reticulatum [, ]

- Bassia indica []

- Myricaria bracteata []

- Corydalis impatiens []

- Solanum melongena L. []

- Litsea hypophaea []

- Corydalis edulis []

- Sinomenium acutum []

- Achyranthes bidentata []

- Portulaca oleracea []

- Allium sativum []

- Allium fistulosum []

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers commonly use NMR (1D and 2D), HR-ESIMS, IR, and UV spectroscopy for structural elucidation of this compound [, , , , , , , ].

Q5: What is known about the potential biological activities of this compound?

A5: Studies have explored various potential biological activities of this compound, including:

- Antitubercular activity: Demonstrated activity against Mycobacterium tuberculosis strain H(37)Rv [].

- Antioxidant activity: Showed potential in DPPH and ATBS assays [].

- Cytotoxic activity: Evaluated against several cancer cell lines including human colorectal (HT-29), human estrogen-receptor positive breast cancer (MCF-7), human estrogen-receptor negative breast cancer (MDA-MB-231), and human hepatocellular carcinoma (HepG2) [].

- Cell-protective effects: Exhibited protective effects against hydrogen peroxide-induced cell injury in PC12 cells [].

Q6: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A6: While specific SAR studies focusing solely on this compound are limited, research on similar cinnamic acid amides suggests that modifications to the phenolic hydroxyl groups and the amine moiety can significantly influence biological activity [].

Q7: Has this compound been investigated for its potential to inhibit sodium-glucose co-transporter-2 (SGLT2)?

A7: In silico predictions using the SkelSpheres descriptor and a Support Vector Regression (SVR) model suggest that this compound and its isomer, N-cis-feruloyl-3'-methoxytyramine, exhibit excellent or potent SGLT2 inhibitory activity with IC50 values less than 1 µM [].

Q8: Are there any known analytical methods for the detection and quantification of this compound?

A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) for the separation and identification of this compound. These methods can be coupled with detectors like mass spectrometry (MS) for accurate quantification [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.